REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][NH:16][C:17]2=[O:20])=[CH:12][CH:11]=1>CC#N>[Br:9][C:10]1[CH:19]=[C:18]2[C:13]([C:14]([Cl:1])=[CH:15][NH:16][C:17]2=[O:20])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for an additional 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration, with MeCN rinsing
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=CNC(C2=C1)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26 mmol | |
AMOUNT: MASS | 6.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |